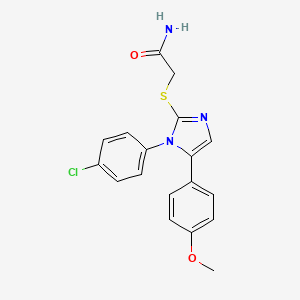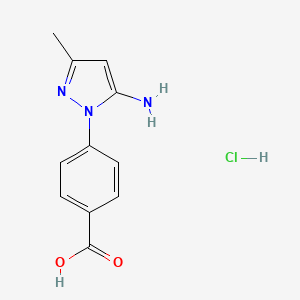![molecular formula C19H20N4O5S2 B2765381 2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide CAS No. 687568-59-8](/img/structure/B2765381.png)
2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a sulfur-containing heterocyclic compound with a thieno[3,2-d]pyrimidin-2-yl sulfanyl group, a 4-nitrophenyl group, and an oxolan-2-ylmethyl acetamide group . These types of compounds are often studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely show the presence of the thieno[3,2-d]pyrimidin-2-yl ring system, with the 4-nitrophenyl group attached at the 3-position, and the oxolan-2-ylmethyl acetamide group attached via a sulfur atom .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the nitro group, which is electron-withdrawing, and the oxolan-2-ylmethyl acetamide group, which could potentially undergo hydrolysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitro group could make the compound more reactive, while the oxolan-2-ylmethyl acetamide group could potentially increase its solubility in polar solvents .Scientific Research Applications
Dual Inhibitory Activities
A study by Gangjee et al. (2008) synthesized a series of compounds, including analogs of the specified chemical structure, as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical for DNA synthesis and repair, making them important targets for cancer therapy. The most potent compound in this series showed significant dual inhibitory activity against human TS and DHFR, indicating its potential as a lead compound for developing new anticancer agents (Gangjee, Qiu, Li, & Kisliuk, 2008).
Crystal Structural Analysis
Subasri et al. (2016, 2017) conducted studies on the crystal structures of closely related compounds, focusing on their conformation and intramolecular interactions. These studies provide valuable insights into the molecular geometry and potential reactivity or binding capabilities of similar compounds (Subasri et al., 2016); (Subasri et al., 2017).
Synthesis and Characterization
Zaki et al. (2017) developed a synthetic method and characterized new derivatives related to the specified chemical structure. These synthesized compounds were evaluated for their potential pharmacological activities, illustrating the compound's utility in drug development processes (Zaki, Radwan, & El-Dean, 2017).
Antiviral Potency
Mary et al. (2020) explored the antiviral activities of a compound with a similar structure against SARS-CoV-2, the virus responsible for COVID-19. Through molecular docking studies, the compound demonstrated potential as an antiviral agent, highlighting its significance in the search for COVID-19 treatments (Mary, Siddique, Pradhan, Jayaprakash, & James, 2020).
Anticancer Activity
Horishny, Arshad, and Matiychuk (2021) synthesized derivatives and evaluated their anticancer activities. This study underscores the potential of such compounds in developing new anticancer therapies (Horishny, Arshad, & Matiychuk, 2021).
Future Directions
Mechanism of Action
Mode of Action
Thieno[3,2-d]pyrimidine derivatives have been reported to exhibit inhibitory activity against certain kinases . The compound may interact with its targets, leading to changes in their function and subsequent downstream effects.
Biochemical Pathways
Thieno[3,2-d]pyrimidine derivatives have been associated with various biological activities, including antitumor effects . These compounds may affect multiple pathways involved in cell proliferation and survival.
Result of Action
Thieno[3,2-d]pyrimidine derivatives have been reported to exhibit antitumor activity, suggesting that EU-0022262 may have similar effects .
Properties
IUPAC Name |
2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5S2/c24-16(20-10-14-2-1-8-28-14)11-30-19-21-15-7-9-29-17(15)18(25)22(19)12-3-5-13(6-4-12)23(26)27/h3-6,14H,1-2,7-11H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQGEFWZMPYOIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)[N+](=O)[O-])SCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B2765298.png)



![3-ethyl-1-methyl-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2765305.png)
![2-[[8-Oxo-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetonitrile](/img/structure/B2765307.png)
![2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(4-ethylphenyl)acetamide](/img/no-structure.png)
![4-[(Dimethylamino)methyl]-3-methyl-1,2-oxazol-5-amine](/img/structure/B2765309.png)
![2,6-difluoro-N-[3-methyl-1-oxo-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]butan-2-yl]benzamide](/img/structure/B2765311.png)
![3-benzyl-5-(3-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2765312.png)
![4-((1H-imidazol-1-yl)methyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2765315.png)

![1-(Imidazo[1,2-a]pyridin-7-yl)ethanone](/img/structure/B2765319.png)
![3'-(4-Chlorophenyl)-1-[(3-methoxyphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2765321.png)
